molecular formula C11H16ClNO2S B13797866 Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride

Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride

Cat. No.: B13797866
M. Wt: 261.77 g/mol
InChI Key: UBPJDNMIDRWNLS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride is a chemical compound with significant potential in various scientific fields This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride typically involves the cyclization of starting materials such as cyclohexanone and ethyl cyanoacetate. The reaction proceeds through a series of steps, including the formation of an intermediate thiophene ring. The reaction conditions often involve the use of sulfur and a base to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically isolated as a fine crystalline powder, which can be further purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound’s ability to bind to these enzymes and disrupt their activity can lead to reduced tumor growth and increased cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer metabolism and its potential as a building block for advanced materials make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12;/h2-6,12H2,1H3;1H

InChI Key

UBPJDNMIDRWNLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N.Cl

Origin of Product

United States

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